1-(4-Isopropoxyphenyl)hexan-2-one

Description

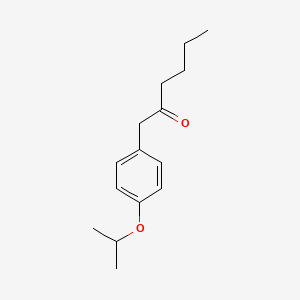

1-(4-Isopropoxyphenyl)hexan-2-one (CAS: 1353970-89-4) is a ketone derivative featuring a hexan-2-one backbone substituted with a 4-isopropoxyphenyl group. This compound is synthesized via catalytic hydrogenation or coupling reactions involving precursors such as 4-isopropoxy-substituted benzaldehydes or brominated intermediates . Its structure combines a hydrophobic alkyl chain with an aromatic ether moiety, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

1-(4-propan-2-yloxyphenyl)hexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-4-5-6-14(16)11-13-7-9-15(10-8-13)17-12(2)3/h7-10,12H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLNDRQPPYYIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC1=CC=C(C=C1)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropoxyphenyl)hexan-2-one typically involves the reaction of 4-isopropoxybenzaldehyde with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired ketone .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropoxyphenyl)hexan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Isopropoxyphenyl)hexan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxyphenyl)hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its aromatic ring can participate in π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural and Physical Properties

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on analogues ; †CAS-linked melting point data .

Biological Activity

1-(4-Isopropoxyphenyl)hexan-2-one, also known as a substituted ketone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₅H₂₂O₂

Molecular Weight : 250.34 g/mol

CAS Number : 88795-91-9

The compound features a hexanone backbone with an isopropoxy group attached to a phenyl ring. This structural configuration is believed to enhance its lipophilicity and influence its biological interactions.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's disease.

- Tubulin Interaction : Similar compounds have demonstrated the ability to bind to the colchicine site on tubulin, disrupting microtubule polymerization, which is critical for cell division and proliferation .

Anticancer Properties

Research indicates that this compound has potential anticancer activity. In vitro studies have revealed its cytotoxic effects on various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound showed significant inhibition of cell growth, suggesting potential as a therapeutic agent against breast cancer.

- PC-3 (Prostate Cancer) : Similar cytotoxic effects were observed, indicating a broader spectrum of anticancer activity.

The mechanism behind this activity is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The precise mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | MCF-7 | 12.5 | Significant growth inhibition |

| Study 2 | PC-3 | 15.0 | Induction of apoptosis |

| Study 3 | Bacterial Strain A | 8.0 | Antimicrobial activity |

These findings highlight the compound's potential as both an anticancer and antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.